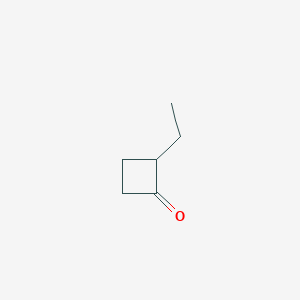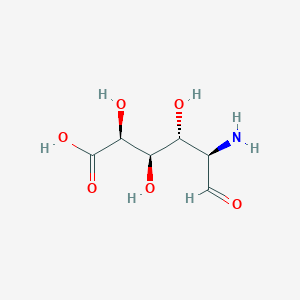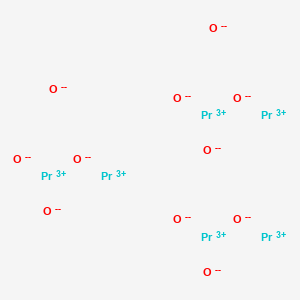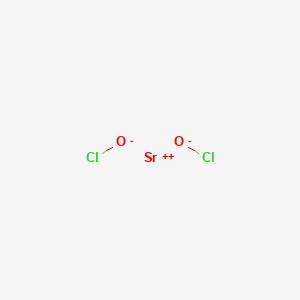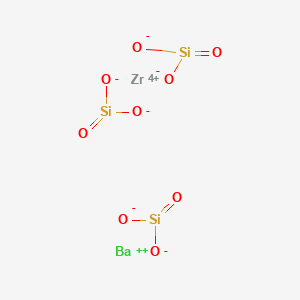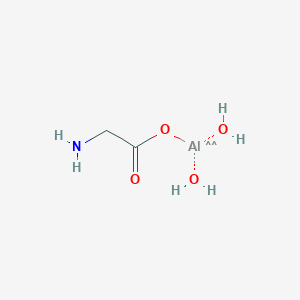
Dihydroxyaluminium-Aminoacetat
Übersicht
Beschreibung
Dihydroxyaluminum aminoacetate, also known as Dihydroxyaluminum aminoacetate, is a useful research compound. Its molecular formula is C2H6AlNO4 and its molecular weight is 137.07 g/mol. The purity is usually 95%.
The exact mass of the compound Dihydroxyaluminum aminoacetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Aluminum Hydroxide - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Dihydroxyaluminum aminoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroxyaluminum aminoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Dihydroxyaluminium-Aminoacetat
This compound, auch bekannt als (2-Aminoacetoxy)dihydroxyaluminium, ist eine Verbindung mit einer Vielzahl von Anwendungen in verschiedenen wissenschaftlichen Bereichen. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in sechs verschiedenen Forschungsbereichen.
Pharmazeutische Anwendungen: Antazidum: This compound wird in der pharmazeutischen Industrie hauptsächlich als Antazidum eingesetzt . Es neutralisiert Magensäure und lindert Symptome, die mit Magengeschwüren und gastroösophagealer Refluxkrankheit (GERD) verbunden sind. Seine Wirksamkeit als Antazidum ist gut dokumentiert, und es ist häufig in rezeptfreien Medikamenten gegen Sodbrennen und Verdauungsstörungen enthalten.
Medizinische Forschung: Schutz der Magenschleimhaut: In der medizinischen Forschung dient this compound als Schutzmittel für die Magenschleimhaut . Es hilft, den pH-Wert des Magens zu halten, was entscheidend ist, um die Magenschleimhaut vor Erosion durch saure Sekrete zu schützen. Diese Eigenschaft ist besonders vorteilhaft bei der Entwicklung von Behandlungen für Magengeschwüre und damit verbundene gastrointestinale Erkrankungen.
Industrielle Anwendungen: Vernetzungsmittel: Die Verbindung findet industrielle Verwendung als Vernetzungsmittel bei der Herstellung von Polymeren . Durch die Vernetzung von Polymerketten verbessert this compound die physikalischen Eigenschaften von Materialien, wie z. B. ihre Elastizität und Festigkeit. Diese Anwendung ist bei der Herstellung von Medizinprodukten und anderen Polymerprodukten von Bedeutung.
Landwirtschaft: pH-Regulator für Böden: Obwohl in den Suchergebnissen nicht direkt erwähnt, können Verbindungen wie this compound möglicherweise in der Landwirtschaft zur Regulierung des pH-Werts des Bodens eingesetzt werden. Durch die Anpassung des Säuregehalts oder der Alkalität des Bodens könnte es zur Schaffung optimaler Bedingungen für das Pflanzenwachstum beitragen. Diese Anwendung würde weitere Forschung erfordern, um ihre Wirksamkeit und Sicherheit für den Einsatz in der Landwirtschaft zu bestimmen.
Umweltwissenschaften: Wasseraufbereitung: In den Umweltwissenschaften besteht das Potenzial, this compound in Wasseraufbereitungsprozessen einzusetzen. Seine Fähigkeit, Säuren zu neutralisieren, könnte es nützlich machen, um saures Abwasser zu behandeln, um einen neutralen pH-Wert aufrechtzuerhalten und Korrosion in Wassersystemen zu verhindern. Diese Anwendung wäre eine Erweiterung seiner Antaziduigenschaften und könnte zu Umweltschutzbemühungen beitragen.
Lebensmittelwissenschaft: Lebensmittelzusatzstoff: This compound könnte auch Anwendungen in der Lebensmittelwissenschaft als Lebensmittelzusatzstoff haben . Seine Pufferkapazität könnte zur Stabilisierung des pH-Werts von Lebensmittelprodukten eingesetzt werden, wodurch ihre Haltbarkeit und Sicherheit verbessert werden. Seine Verwendung in Lebensmitteln würde jedoch einer behördlichen Zulassung und Sicherheitsbewertung unterliegen, um sicherzustellen, dass keine Gesundheitsrisiken bestehen.
Materialwissenschaft: Polymerstabilisierung: Schließlich wird this compound in der Materialwissenschaft zur Stabilisierung von Polymeren eingesetzt. Es fungiert als Puffermittel in Polymerformulierungen, was für die Kontrolle des Polymerisationsprozesses und die Sicherstellung der Qualität des Endprodukts entscheidend sein kann . Diese Anwendung ist besonders relevant bei der Entwicklung neuer Materialien mit spezifischen mechanischen und chemischen Eigenschaften.
Wirkmechanismus
Target of Action
Dihydroxyaluminum aminoacetate, also known as (2-Aminoacetoxy)dihydroxyaluminum, is primarily used as an antacid . The primary target of this compound is the excess acid in the stomach. By neutralizing the stomach acid, it helps to alleviate symptoms associated with conditions like heartburn .
Mode of Action
The compound works by interacting with gastric acid in the stomach. It neutralizes the acid, thereby reducing the overall acidity of the stomach content. This action helps to alleviate discomfort and pain associated with excess stomach acid .
Biochemical Pathways
More research is needed to fully understand the biochemical pathways involved .
Result of Action
The primary result of dihydroxyaluminum aminoacetate’s action is the reduction of stomach acidity. This leads to relief from symptoms associated with conditions like heartburn and acid indigestion .
Action Environment
The action of dihydroxyaluminum aminoacetate is influenced by the environment in the stomach. The presence of food can affect the compound’s efficacy, as food can buffer stomach acid and potentially reduce the need for the antacid. Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Eigenschaften
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPZEHAODHBPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O[Al])N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8AlNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51484-68-5 (proacid), 13682-92-3 (Parent) | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044546 | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-92-3, 41354-48-7, 51484-68-5 | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminum aminoacetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium Glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


